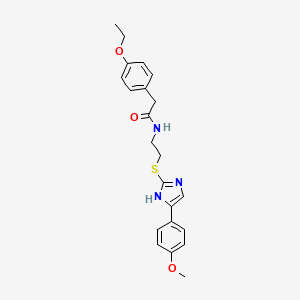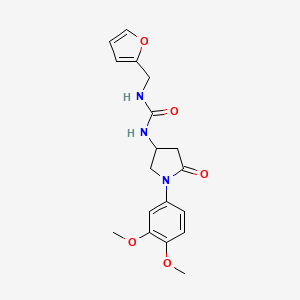
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diaryl ureas is a significant area of study in medicinal chemistry due to their potential as anticancer agents. In one study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involved computer-aided design and was followed by biological evaluation using a colorimetric assay. One of the compounds, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, showed potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib .
Molecular Structure Analysis
The molecular structure of the synthesized urea derivatives is crucial for their biological activity. The presence of the aryl group and the pyridin-2-ylmethoxyphenyl fragment is essential for the antiproliferative effects observed. The specific substituents on the aryl group, such as chloro and trifluoroethoxy groups, contribute to the potency of the compounds as potential BRAF inhibitors, which is a promising target in cancer therapy .
Chemical Reactions Analysis
The synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea involved the coupling of purified furfural with urea. This reaction likely involves the formation of an intermediate that reacts with urea to form the final urea derivative. The specific chemical reactions and mechanisms were not detailed in the abstract, but the use of GC-MS, FTIR, and 1H-NMR for characterization suggests that the synthesis was successful and the compound was properly identified .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their biological activity and the methods used for characterization. The GC-MS, FTIR, and 1H-NMR data would provide information on the molecular weight, functional groups, and proton environment within the molecules, respectively. These properties are directly related to the compounds' reactivity and interaction with biological targets. The broad spectrum of activity against pathogens like Escherichia coli and Salmonella typhi indicates that the synthesized compounds have significant potential for medicinal applications .
Applications De Recherche Scientifique
Anticancer Activity
A study by Feng et al. (2020) on a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, suggesting the potential of urea derivatives in cancer therapy. These compounds demonstrated inhibitory activities comparable to known cancer drugs, indicating their promise as novel anticancer agents and potential BRAF inhibitors for further research (Jian Feng et al., 2020).
Corrosion Inhibition
Research by Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives showed their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study highlights the potential application of urea derivatives in protecting metals from corrosion, with implications for industrial maintenance and longevity (B. Mistry et al., 2011).
Antimicrobial Properties
Donlawson et al. (2020) synthesized and evaluated the antimicrobial activity of a urea compound against various pathogens, demonstrating its broad spectrum of activity. This research supports the development of urea derivatives as novel drugs for medicinal purposes, underscoring their utility in combating microbial infections (Chioma Donlawson et al., 2020).
Electrochemical Applications
A study by Watanabe et al. (2009) explored the electrochemical conversion of urea to nitrogen gas using aminated carbon electrodes, presenting an innovative approach to urea degradation. This research has environmental implications, offering a method to convert urea into a harmless gas, potentially useful in waste treatment processes (Hiroaki Watanabe et al., 2009).
Anion Binding and Coordination Chemistry
Research on the anion coordination chemistry of protonated urea-based ligands by Marivel et al. (2011) revealed their ability to form complexes with various polyatomic anions. This study showcases the versatility of urea derivatives in forming structured complexes, which could have applications in molecular recognition and sensor development (S. Marivel et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAULHCAXVNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

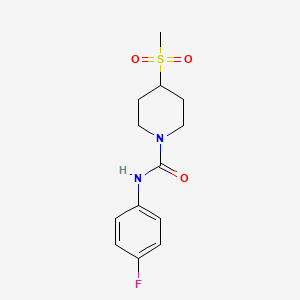
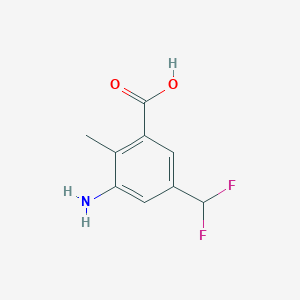
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)
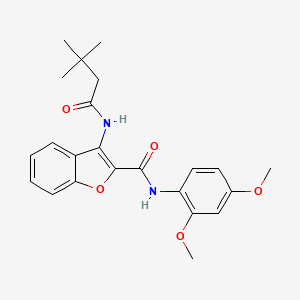
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)
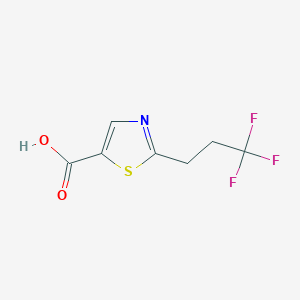


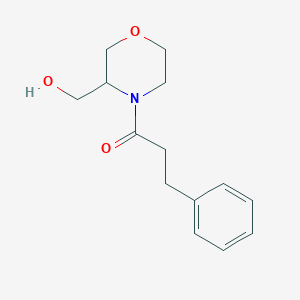
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
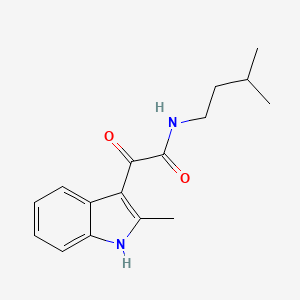
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
